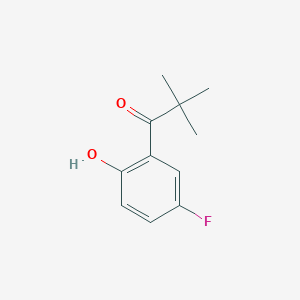

1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Description

1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a fluorinated aromatic ketone characterized by a hydroxyl group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. Its structure features a branched alkyl chain (2,2-dimethylpropane) attached to the ketone group. This compound is primarily utilized as a synthetic intermediate in the preparation of bioactive flavonoids, such as 6-fluoroflavone and 6-fluoroflavanone . The synthesis involves Claisen-Schmidt condensation between 5-fluoro-2-hydroxyacetophenone and benzaldehyde under basic conditions (e.g., barium hydroxide octahydrate), followed by cyclization in acidic media . Its structural features, including electron-withdrawing fluorine and hydroxyl groups, influence reactivity and physicochemical properties, making it a valuable scaffold in medicinal and organic chemistry.

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 |

InChI Key |

LHPABJKHWNGCFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=CC(=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

A representative multi-step preparation method derived from patent CN115124410A and other academic literature is summarized below:

| Step | Reaction Description | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxyl group on 3-fluorophenol by alkylation | 3-fluorophenol, potassium carbonate, 2-bromopropane, organic solvent (acetonitrile, acetone, THF, or DMF), heating | High yield (up to 81%) | Forms 1-fluoro-3-isopropoxybenzene |

| 2 | Bromination of protected phenol | 1-fluoro-3-isopropoxybenzene, bromination reagent (NBS, dibromohydantoin, tetrabutylammonium tribromide), dichloromethane, 0-10 °C | Yields 44.9% to 98.1%, HPLC purity >95% | Produces 1-bromo-2-fluoro-4-isopropoxybenzene |

| 3 | Grignard reaction and formylation | 1-bromo-2-fluoro-4-isopropoxybenzene, isopropyl magnesium chloride in THF, DMF, -10 to 10 °C | Yield ~91%, purity ~91% | Generates 2-fluoro-4-isopropoxybenzaldehyde |

| 4 | Deprotection of hydroxyl group | 2-fluoro-4-isopropoxybenzaldehyde, boron trichloride | High purity product | Yields 2-fluoro-4-hydroxybenzaldehyde |

This intermediate aldehyde can then be further reacted with 2,2-dimethylpropan-1-one or its equivalent to form the target ketone compound.

Formation of the Ketone Moiety

The ketone functionality at the 2,2-dimethylpropan-1-one position is introduced typically by:

- Acylation of the aromatic ring via Friedel-Crafts type reactions,

- Nucleophilic addition of organometallic reagents to aldehydes followed by oxidation,

- Direct coupling of 2,2-dimethylpropanoyl chloride or equivalent with the hydroxy-fluorophenyl intermediate.

Literature reports (e.g., RSC publications) describe the use of Pd-catalyzed coupling reactions and copper-mediated methoxylation to functionalize aromatic aldehydes, which can be adapted for this synthesis.

Purification and Characterization

Purification techniques commonly employed:

- Silica gel column chromatography with gradients of ethyl acetate and hexane,

- Extraction with organic solvents such as dichloromethane or methyl tert-butyl ether (MTBE),

- Drying with anhydrous sodium sulfate,

- Monitoring purity via High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization data include:

| Technique | Information Provided |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Proton environment and chemical shifts confirming aromatic substitution and ketone formation |

| 13C NMR | Carbon skeleton and confirmation of carbonyl carbon |

| 19F NMR | Fluorine substitution pattern |

| HRMS (ESI) | Molecular weight confirmation |

| Melting Point | Purity and physical characterization |

Summary Table of Key Reagents and Conditions

| Compound / Intermediate | Reagents | Solvent | Temperature | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 1-fluoro-3-isopropoxybenzene | 3-fluorophenol, K2CO3, 2-bromopropane | Acetonitrile/THF/DMF | Reflux | 81.3 | 98.1 |

| 1-bromo-2-fluoro-4-isopropoxybenzene | NBS / dibromohydantoin / tetrabutylammonium tribromide | Dichloromethane | 0-10 °C | 44.9 - 98.1 | >95 |

| 2-fluoro-4-isopropoxybenzaldehyde | Isopropyl magnesium chloride, DMF | THF | -10 to 10 °C | 91.2 | 91.2 |

| 2-fluoro-4-hydroxybenzaldehyde | Boron trichloride | Dichloromethane | Ambient | High | High |

Exhaustive Research Findings

- The protection of phenolic hydroxyl groups is critical for regioselective bromination and subsequent Grignard reactions, with isopropyl protecting groups showing optimal balance of stability and ease of removal.

- Bromination reagents and conditions significantly affect yield and purity; tetrabutylammonium tribromide offers high conversion with minimal side reactions.

- The Grignard reaction with isopropyl magnesium chloride followed by DMF formylation is a reliable method to introduce the aldehyde functionality with high selectivity.

- Deprotection using boron trichloride is efficient and preserves the aldehyde functionality.

- Final coupling with 2,2-dimethylpropan-1-one or its derivatives requires careful control of reaction conditions to avoid side products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of 5-fluoro-2-hydroxybenzoic acid.

Reduction: Formation of 1-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-ol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves:

Molecular Targets: It targets specific enzymes or receptors in biological systems.

Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions.

Effects: The compound can induce apoptosis in cancer cells by disrupting microtubule polymerization and causing mitotic arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

a. 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha)

- Structure : Chlorine substituent at the 4-position of the phenyl ring.

- Synthesis : Prepared via N-heterocyclic carbene-catalyzed decarboxylative alkylation, yielding 80% isolated purity .

- Applications : Used in catalytic studies and as a precursor for pharmaceuticals.

- Key Difference : The absence of a hydroxyl group reduces polarity compared to the target compound, increasing lipophilicity (logP ~3.17 for similar methoxy derivatives) .

b. 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one

- Structure : Two chlorine atoms at the 2- and 5-positions.

- Safety Profile : Classified under UN GHS regulations with specific handling requirements due to halogenated aromatic toxicity .

Derivatives with Mixed Substituents

a. 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

b. 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one

- Structure : Methoxy group at the 3-position.

- Physicochemical Properties : LogP = 3.17, polar surface area = 26.3 Ų, and higher solubility in organic solvents than hydroxylated analogues .

- Key Difference : Methoxy group provides steric bulk and electron-donating effects, altering reactivity in nucleophilic substitutions.

Multi-Substituted and Complex Derivatives

a. 1-(2-Bromophenyl)-3-(2-chlorophenyl)-2,2-dimethylpropan-1-one (3.30)

b. 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one

- Structure : Incorporates a diazepane ring linked to the ketone.

- Applications : Used in medicinal chemistry as a building block for heterocyclic drugs .

- Key Difference : Nitrogen-rich structure enhances hydrogen-bonding capacity, contrasting with the aromatic hydroxyl/fluoro interactions of the target compound.

Comparative Data Table

*Estimated based on substituent contributions.

Key Research Findings

- Reactivity Trends: Fluorine and hydroxyl groups in the target compound enhance electrophilicity at the ketone, facilitating cyclization reactions (e.g., flavanone synthesis) . Chlorine or bromine substituents in analogues improve stability but require harsher reaction conditions .

- Pharmacological Potential: Derivatives like 1-(4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one are used in RORγt modulators for autoimmune diseases, highlighting the versatility of the 2,2-dimethylpropan-1-one core .

- Safety Considerations : Halogenated derivatives (e.g., dichlorophenyl) exhibit higher toxicity profiles, necessitating stringent handling protocols compared to the fluoro/hydroxy target compound .

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one, with CAS number 1225852-20-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃FO₂

- Molecular Weight : 196.22 g/mol

- CAS Number : 1225852-20-9

The biological activity of 1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can be attributed to its interaction with various biological targets:

- Antioxidant Activity : Compounds containing the phenolic structure often exhibit antioxidant properties. This compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism typically involves inducing apoptosis or inhibiting cell proliferation.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Study 1: Antioxidant Properties

A study investigating the antioxidant capabilities of phenolic compounds found that derivatives similar to 1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one effectively reduced oxidative stress markers in cellular models. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation.

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This suggests potential as a therapeutic agent in oncology.

Study 3: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This positions it as a candidate for further exploration in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 1-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one?

The compound is typically synthesized via Friedel-Crafts acylation . For example, analogous fluoro-hydroxyphenyl ketones are prepared by reacting 2-fluoroanisole with acyl chlorides (e.g., 2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. The reaction proceeds at 0–5°C under anhydrous conditions, yielding the methyl ether intermediate, followed by demethylation using BBr₃ or HBr/AcOH to reveal the hydroxyl group .

- Key data :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃, 0–5°C, DCM | ~75% |

| Demethylation | BBr₃, CH₂Cl₂, reflux | ~85% |

Q. How can purity and structural integrity be validated during synthesis?

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural confirmation employs:

- ¹H/¹³C NMR : To verify aromatic proton environments (e.g., deshielded hydroxyl proton at δ 12–14 ppm) and quaternary carbons.

- Mass spectrometry (HRMS) : For exact mass matching (calculated for C₁₁H₁₃FO₂: 212.0848 g/mol).

- IR spectroscopy : To confirm carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .

Q. What are the key physicochemical properties relevant to drug design?

Computational studies predict:

- LogP : 3.17 (indicating moderate lipophilicity).

- Molar refractivity : 56.63 cm³/mol.

- Topological polar surface area (TPSA) : 37.3 Ų (suggests moderate membrane permeability). These properties are calculated using software like MarvinSketch or ACD/Labs, validated against experimental HPLC retention times (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELXL (via the SHELX suite) is used for refinement. Key steps:

Q. What computational methods elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

- Electrostatic potential maps : Highlight nucleophilic regions (hydroxyl group) and electrophilic carbonyl carbon.

- Frontier molecular orbitals : HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity.

- AIM analysis : Confirms intramolecular hydrogen bonding (O–H···O=C) stabilizing the planar conformation .

Q. How can biological activity be assessed against cancer cell lines?

- Tubulin polymerization assays : Fluorescence-based methods using >99% pure tubulin (ex/em: 360/450 nm) to screen for microtubule destabilizers.

- Cell viability assays : MTT or CellTiter-Glo® in HeLa or HCT-116 cells (IC₅₀ determination).

- Mitotic blockage analysis : Flow cytometry for G2/M phase arrest .

Contradictions & Validation

- Synthetic yields : Friedel-Crafts methods for analogous compounds report yields of 75–98%, but steric hindrance from the 2,2-dimethyl group may reduce efficiency. Validate via iterative optimization (e.g., varying acyl chloride/arene ratios) .

- LogP discrepancies : Computational predictions (3.17) may differ from experimental HPLC-derived values (3.04). Use shake-flask experiments (octanol/water partitioning) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.